Venetoclax

Content Navigation

CAS Number

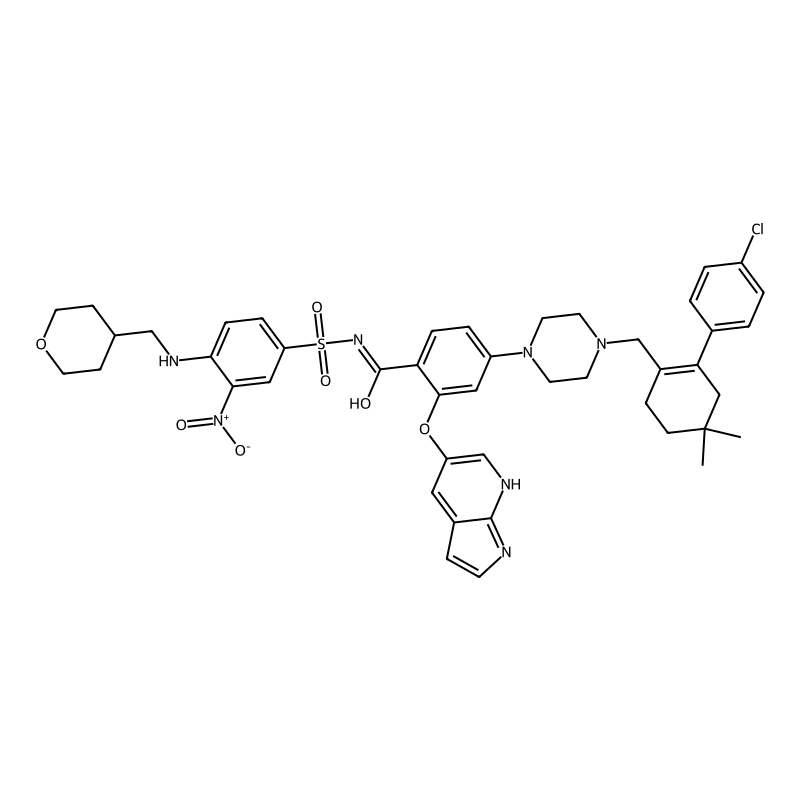

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Venetoclax (ABT-199; CAS: 1257044-40-8) is a highly potent, first-in-class BH3-mimetic and selective B-cell lymphoma 2 (BCL-2) inhibitor utilized extensively in oncology research and drug development[1]. Unlike earlier generation pan-BCL inhibitors, Venetoclax was specifically engineered to isolate BCL-2 inhibition from BCL-XL and BCL-W pathways [1]. For procurement and laboratory selection, its value lies in its extreme target selectivity and its well-documented Biopharmaceutics Classification System (BCS) Class IV physicochemical profile, making it the definitive benchmark compound for BCL-2 dependent apoptotic pathway deconvolution and preclinical hematological malignancy modeling.

Substituting Venetoclax with earlier generation analogs like Navitoclax (ABT-263) or ABT-737 introduces critical experimental confounders that compromise both in vitro and in vivo data[1]. Navitoclax functions as a dual BCL-2/BCL-XL inhibitor; in animal models, this lack of selectivity triggers rapid, dose-dependent thrombocytopenia due to the reliance of platelets on BCL-XL for survival, severely limiting achievable dosing windows [1]. Furthermore, from a processability standpoint, Venetoclax exhibits extremely poor aqueous solubility (< 4 ng/mL crystalline), meaning generic aqueous dosing protocols used for more soluble analogs will result in precipitation and failed exposure . Procurement of Venetoclax must therefore be paired with specific lipid-based or co-solvent excipients (such as Phosal 50 PG or PEG400) to ensure reproducible in vivo delivery .

Target Binding Selectivity (BCL-2 vs. BCL-XL)

Venetoclax demonstrates profound selectivity for BCL-2 over BCL-XL in cell-free binding assays, a critical differentiation from its predecessor Navitoclax [1]. While Navitoclax binds both targets with sub-nanomolar affinity (Ki ≤ 1 nM for BCL-2 and ≤ 0.5 nM for BCL-XL), Venetoclax achieves a Ki of < 0.01 nM for BCL-2 while maintaining a Ki of > 48 nM for BCL-XL[1]. This >4800-fold selectivity window ensures that biochemical assays utilizing Venetoclax strictly measure BCL-2-mediated events .

| Evidence Dimension | Binding Affinity (Ki) |

| Target Compound Data | Venetoclax: Ki < 0.01 nM (BCL-2), > 48 nM (BCL-XL) |

| Comparator Or Baseline | Navitoclax: Ki ≤ 1 nM (BCL-2), ≤ 0.5 nM (BCL-XL) |

| Quantified Difference | >4800-fold selectivity for Venetoclax vs. ~1:1 dual affinity for Navitoclax |

| Conditions | Cell-free fluorescence polarization binding assay |

Procuring Venetoclax is essential for isolating BCL-2 specific mechanisms in structural and biochemical assays without BCL-XL off-target interference.

Cellular Potency and Pathway Deconvolution

The biochemical selectivity of Venetoclax translates directly into functional cellular assays, allowing researchers to distinguish between BCL-2 and BCL-XL dependent cell lines [1]. In BCL-2-dependent RS4;11 acute lymphoblastic leukemia cells, Venetoclax exhibits an EC50 of 8 nM[1]. In stark contrast, in BCL-XL-dependent H146 small cell lung cancer cells, the EC50 drops to 4.3 µM (4300 nM) [1]. Navitoclax, conversely, remains highly potent across both cell lines, failing to differentiate the underlying apoptotic dependencies.

| Evidence Dimension | Cellular Cytotoxicity (EC50) |

| Target Compound Data | Venetoclax: 8 nM (RS4;11) vs. 4300 nM (H146) |

| Comparator Or Baseline | Navitoclax: High potency in both RS4;11 and H146 |

| Quantified Difference | ~537-fold differential cytotoxicity window for Venetoclax between cell lines |

| Conditions | In vitro cell viability assays (RS4;11 vs. H146) |

This differential potency allows researchers to definitively map apoptotic dependencies in diverse cancer cell panels.

In Vivo Toxicity and Dosing Viability

The most critical procurement differentiator for in vivo studies is the elimination of dose-limiting thrombocytopenia [1]. Navitoclax induces rapid, severe platelet destruction due to on-target BCL-XL inhibition in platelets [1]. Venetoclax, by sparing BCL-XL, maintains normal platelet counts in murine models even at high efficacious doses (e.g., 100 mg/kg/day), allowing for sustained therapeutic exposure without premature study termination due to toxicity[1].

| Evidence Dimension | In Vivo Platelet Toxicity |

| Target Compound Data | Venetoclax: Spares platelets, no dose-limiting thrombocytopenia |

| Comparator Or Baseline | Navitoclax: Induces rapid, dose-dependent thrombocytopenia |

| Quantified Difference | Elimination of on-target platelet toxicity |

| Conditions | In vivo murine dosing models |

Enables sustained, high-dose efficacy studies in animal models without the confounding variable of fatal platelet depletion.

Formulation and In Vivo Processability

Venetoclax is a BCS Class IV compound with crystalline aqueous solubility of < 4 ng/mL, requiring specific formulation strategies for in vivo gavage . Unlike more soluble compounds that can utilize standard aqueous buffers, Venetoclax requires complex co-solvent systems, such as 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline, to achieve a stable 2.5 mg/mL suspension, or lipid-based vehicles like 60% Phosal 50 PG / 30% PEG400 / 10% Ethanol for higher concentrations.

| Evidence Dimension | Aqueous Solubility and Vehicle Requirement |

| Target Compound Data | Venetoclax: < 4 ng/mL (aqueous); requires complex co-solvents (e.g., PEG300/Tween-80/DMSO) |

| Comparator Or Baseline | Standard aqueous laboratory vehicles |

| Quantified Difference | Complete precipitation in standard buffers vs. successful dissolution in specific lipid/PEG mixtures |

| Conditions | Preclinical oral gavage formulation preparation |

Dictates the necessary procurement of specialized excipients and strict adherence to co-solvent protocols for successful animal dosing.

In Vivo Hematological Xenograft Modeling

Venetoclax is the required BCL-2 inhibitor for murine xenograft models (e.g., NSG mice with RS4;11 or LOUCY cell lines) where sustained target inhibition is necessary[1]. Its platelet-sparing profile allows researchers to administer continuous daily doses (e.g., 100 mg/kg) without the dose-limiting thrombocytopenia that confounds studies using dual BCL-2/BCL-XL inhibitors [1].

Apoptotic Pathway Deconvolution Assays

Due to its >4800-fold selectivity for BCL-2 over BCL-XL, Venetoclax is the benchmark probe for in vitro screening [1]. It is specifically utilized in comparative viability assays (e.g., against RS4;11 vs. H146 cell lines) to map whether a novel cancer phenotype or drug resistance mechanism is driven by BCL-2 or BCL-XL dependency [1].

Preclinical Formulation and Drug Delivery Development

As a classic BCS Class IV molecule with extremely low aqueous solubility (< 4 ng/mL), Venetoclax serves as an ideal industrial benchmark for testing novel drug delivery systems . Formulation scientists procure Venetoclax to validate the performance of amorphous solid dispersions, lipid-based nanocarriers, and supersaturating drug delivery technologies designed to enhance gastrointestinal absorption.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

FDA Label

Venclyxto in combination with obinutuzumab is indicated for the treatment of adult patients with previously untreated chronic lymphocytic leukaemia (CLL) (see section 5. 1). Venclyxto in combination with rituximab is indicated for the treatment of adult patients with CLL who have received at least one prior therapy. Venclyxto monotherapy is indicated for the treatment of CLL: - in the presence of 17p deletion or TP53 mutation in adult patients who are unsuitable for or have failed a B cell receptor pathway inhibitor, or- in the absence of 17p deletion or TP53 mutation in adult patients who have failed both chemoimmunotherapy and a B-cell receptor pathway inhibitor. Venclyxto in combination with a hypomethylating agent is indicated for the treatment of adult patients with newly diagnosed acute myeloid leukaemia (AML) who are ineligible for intensive chemotherapy.

Treatment of malignant neoplasms of the haematopoietic and lymphoid tissue, Treatment of solid malignant tumours

Livertox Summary

Drug Classes

Antineoplastic Agents

Mechanism of Action

Absorption Distribution and Excretion

After single oral administration of 200 mg radiolabeled [14C]-venetoclax dose to healthy subjects, >99.9% of the dose was found in feces and <0.1% of the dose was excreted in urine within 9 days, suggesting that hepatic elimination is responsible for the clearance of venetoclax from systemic circulation. Unchanged venetoclax accounted for 20.8% of the radioactive dose excreted in feces.

The population estimate for apparent volume of distribution (Vdss/F) of venetoclax ranged from 256-321 L.

Mainly hepatic.

Metabolism Metabolites

Wikipedia

FDA Medication Guides

VENETOCLAX

TABLET;ORAL

ABBVIE INC

06/15/2022

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human drugs -> Rare disease (orphan)

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Richard-Carpentier G, DiNardo CD. Venetoclax for the treatment of newly diagnosed acute myeloid leukemia in patients who are ineligible for intensive chemotherapy. Ther Adv Hematol. 2019 Oct 23;10:2040620719882822. doi: 10.1177/2040620719882822. eCollection 2019. Review. PubMed PMID: 31692757; PubMed Central PMCID: PMC6811760.

3: Juárez-Salcedo LM, Desai V, Dalia S. Venetoclax: evidence to date and clinical potential. Drugs Context. 2019 Oct 9;8:212574. doi: 10.7573/dic.212574. eCollection 2019. Review. PubMed PMID: 31645879; PubMed Central PMCID: PMC6788387.

4: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548460/ PubMed PMID: 31643779.

5: Jonas BA, Pollyea DA. How we use venetoclax with hypomethylating agents for the treatment of newly diagnosed patients with acute myeloid leukemia. Leukemia. 2019 Dec;33(12):2795-2804. doi: 10.1038/s41375-019-0612-8. Epub 2019 Oct 18. Review. PubMed PMID: 31628431.

6: Scott LJ. Venetoclax: A Review in Relapsed/Refractory Chronic Lymphocytic Leukemia. Target Oncol. 2019 Oct;14(5):493-504. doi: 10.1007/s11523-019-00673-1. Review. PubMed PMID: 31542870.

7: Eradat H. Venetoclax for the Treatment of Chronic Lymphocytic Leukemia. Curr Hematol Malig Rep. 2019 Oct;14(5):469-476. doi: 10.1007/s11899-019-00539-3. Review. PubMed PMID: 31512151.

8: Ye CJ, Xu WB, Yu Q, Wu C, Huang L, Li JM, Yan H. [Venetoclax combined with rituximab in the treatment of ibrutinib-resistant patient with chronic lymphocytic leukemia: a case report and literature reviews]. Zhonghua Xue Ye Xue Za Zhi. 2019 Aug 14;40(8):700-702. doi: 10.3760/cma.j.issn.0253-2727.2019.08.018. Review. Chinese. PubMed PMID: 31495144.

9: Seymour J. Venetoclax, the first BCL-2 inhibitor for use in patients with chronic lymphocytic leukemia. Clin Adv Hematol Oncol. 2019 Aug;17(8):440-443. Review. PubMed PMID: 31449511.

10: D'Rozario J, Bennett SK. Update on the role of venetoclax and rituximab in the treatment of relapsed or refractory CLL. Ther Adv Hematol. 2019 May 10;10:2040620719844697. doi: 10.1177/2040620719844697. eCollection 2019. Review. PubMed PMID: 31205643; PubMed Central PMCID: PMC6535706.

11: Guerra VA, DiNardo C, Konopleva M. Venetoclax-based therapies for acute myeloid leukemia. Best Pract Res Clin Haematol. 2019 Jun;32(2):145-153. doi: 10.1016/j.beha.2019.05.008. Epub 2019 May 24. Review. PubMed PMID: 31203996; PubMed Central PMCID: PMC6581210.

12: Žigart N, Časar Z. A literature review of the patent publications on venetoclax - a selective Bcl-2 inhibitor: discovering the therapeutic potential of a novel chemotherapeutic agent. Expert Opin Ther Pat. 2019 Jul;29(7):487-496. doi: 10.1080/13543776.2019.1627327. Epub 2019 Jun 7. Review. PubMed PMID: 31154862.

13: Korycka-Wolowiec A, Wolowiec D, Kubiak-Mlonka A, Robak T. Venetoclax in the treatment of chronic lymphocytic leukemia. Expert Opin Drug Metab Toxicol. 2019 May;15(5):353-366. doi: 10.1080/17425255.2019.1606211. Epub 2019 Apr 25. Review. PubMed PMID: 30969139.

14: Vaxman I, Sidiqi MH, Gertz M. Venetoclax for the treatment of multiple myeloma. Expert Rev Hematol. 2018 Dec;11(12):915-920. doi: 10.1080/17474086.2018.1548931. Epub 2018 Dec 6. Review. PubMed PMID: 30428277.

15: Leverson JD, Cojocari D. Hematologic Tumor Cell Resistance to the BCL-2 Inhibitor Venetoclax: A Product of Its Microenvironment? Front Oncol. 2018 Oct 22;8:458. doi: 10.3389/fonc.2018.00458. eCollection 2018. Review. PubMed PMID: 30406027; PubMed Central PMCID: PMC6204401.

16: Borg MA, Clemmons A. Venetoclax: A Novel Treatment for Patients With del(17p) Chronic Lymphocytic Leukemia. J Adv Pract Oncol. 2017 Sep-Oct;8(6):647-652. Epub 2017 Sep 1. Review. PubMed PMID: 30310726; PubMed Central PMCID: PMC6167086.

17: Scheffold A, Jebaraj BMC, Stilgenbauer S. Venetoclax: Targeting BCL2 in Hematological Cancers. Recent Results Cancer Res. 2018;212:215-242. doi: 10.1007/978-3-319-91439-8_11. Review. PubMed PMID: 30069633.

18: Mihalyova J, Jelinek T, Growkova K, Hrdinka M, Simicek M, Hajek R. Venetoclax: A new wave in hematooncology. Exp Hematol. 2018 May;61:10-25. doi: 10.1016/j.exphem.2018.02.002. Epub 2018 Mar 2. Review. PubMed PMID: 29477371.

19: Mistry H, Nduka C, Connock M, Colquitt J, Mantopoulos T, Loveman E, Walewska R, Mason J. Venetoclax for Treating Chronic Lymphocytic Leukaemia: An Evidence Review Group Perspective of a NICE Single Technology Appraisal. Pharmacoeconomics. 2018 Apr;36(4):399-406. doi: 10.1007/s40273-017-0599-9. Review. Erratum in: Pharmacoeconomics. 2019 Feb 19;:. PubMed PMID: 29222670; PubMed Central PMCID: PMC5840199.

20: Leverson JD, Sampath D, Souers AJ, Rosenberg SH, Fairbrother WJ, Amiot M, Konopleva M, Letai A. Found in Translation: How Preclinical Research Is Guiding the Clinical Development of the BCL2-Selective Inhibitor Venetoclax. Cancer Discov. 2017 Dec;7(12):1376-1393. doi: 10.1158/2159-8290.CD-17-0797. Epub 2017 Nov 16. Review. PubMed PMID: 29146569; PubMed Central PMCID: PMC5728441.